molecular formula C24H25N5O4 B6572949 1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1021225-82-0

1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6572949
CAS No.: 1021225-82-0
M. Wt: 447.5 g/mol
InChI Key: RXZQNKLHQITAIX-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxamide derivative featuring a 1,2,3-triazole core substituted with a 5-methyl group and a 1,3-oxazole moiety. The oxazole ring is further modified with a 4-ethoxyphenyl group at position 2 and a methyl group at position 3. Its molecular formula is C₃₀H₂₉N₅O₄, with an average mass of 523.59 g/mol and a monoisotopic mass of 523.2224 g/mol .

The presence of both triazole and oxazole rings suggests dual heterocyclic interactions, which may enhance binding affinity to biological targets such as kinases or receptors. The 4-ethoxy and 2-methoxy substituents on phenyl rings likely influence lipophilicity (logP) and metabolic stability, critical factors in drug design.

Properties

IUPAC Name

1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-5-32-18-12-10-17(11-13-18)24-26-20(16(3)33-24)14-29-15(2)22(27-28-29)23(30)25-19-8-6-7-9-21(19)31-4/h6-13H,5,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQNKLHQITAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Key Substituents Biological Activity/Properties Reference
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 5-Amino group on triazole; 2-fluorophenyl carboxamide Anticancer activity (NCI-H522 cells, GP = 68.09%)
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Lacks oxazole ring; 4-ethoxyphenyl carboxamide Unreported activity; structural simplicity may reduce target affinity
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide Dual triazole rings; 2-ethoxyphenyl and 4-triazolylphenyl Improved solubility due to polar triazole; potential kinase inhibition
N-(2,4-Difluorophenyl)-4-(8-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide Quinazolinone-piperidine scaffold; difluorophenyl Antiepileptic activity (unique triazole structure)

Key Differences and Implications

Oxazole vs. Triazole Connectivity: The target compound’s oxazole ring introduces rigidity and planar geometry, which may enhance π-π stacking with aromatic residues in enzyme active sites. Compounds with dual triazole rings (e.g., ) exhibit increased polarity, improving aqueous solubility but possibly reducing membrane permeability.

Substituent Effects on Bioactivity :

  • The 2-methoxyphenyl group in the target compound likely increases metabolic stability compared to electron-withdrawing groups (e.g., 2-fluorophenyl in ). However, fluorine substituents can enhance binding through halogen bonds .
  • The 5-methyl group on the triazole core is conserved across multiple analogues (e.g., ), suggesting its role in maintaining structural integrity and modulating steric hindrance.

Anticancer Activity: The target compound’s oxazole-methyltriazole scaffold aligns with triazole derivatives showing activity against lung cancer NCI-H522 cells (GP = 68–86%) . However, the absence of a 5-amino group (compared to ) may reduce potency, as amino groups often participate in hydrogen bonding with targets .

Physicochemical Properties

Property Target Compound 5-Amino Analogue Dual Triazole
Molecular Weight 523.59 537.58 519.56
logP (Predicted) ~3.8 ~3.5 ~2.9
Hydrogen Bond Donors 1 2 1
Rotatable Bonds 7 8 6

The dual triazole analogue trades lipophilicity for polarity, favoring solubility.

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